molecular formula C32H48O4 B12287533 Estra-1(10),2,4-triene-3,17-diyl diheptanoate

Estra-1(10),2,4-triene-3,17-diyl diheptanoate

Cat. No.: B12287533
M. Wt: 496.7 g/mol
InChI Key: OVAHZPTYWMWNKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estra-1,3,5(10)-triene-3,17beta-diol diheptanoate: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is primarily used in hormone replacement therapy and other medical applications due to its estrogenic properties. It is known for its ability to mimic the effects of natural estrogen in the body, making it valuable in treating conditions related to estrogen deficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Estra-1,3,5(10)-triene-3,17beta-diol diheptanoate typically involves the esterification of estradiol with heptanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of Estra-1,3,5(10)-triene-3,17beta-diol diheptanoate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Estra-1,3,5(10)-triene-3,17beta-diol diheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, Estra-1,3,5(10)-triene-3,17beta-diol diheptanoate is used as a reference compound in analytical studies and as a starting material for the synthesis of other estrogenic compounds .

Biology: In biological research, this compound is used to study estrogen receptor interactions and the effects of estrogen on cellular processes. It serves as a model compound to understand the role of estrogens in various physiological and pathological conditions .

Medicine: Medically, Estra-1,3,5(10)-triene-3,17beta-diol diheptanoate is used in hormone replacement therapy for menopausal women and in the treatment of certain cancers, such as breast and prostate cancer. It helps alleviate symptoms associated with estrogen deficiency and provides therapeutic benefits in hormone-responsive cancers .

Industry: In the pharmaceutical industry, this compound is used in the formulation of various estrogenic drugs. It is also employed in the development of new therapeutic agents targeting estrogen receptors .

Mechanism of Action

Estra-1,3,5(10)-triene-3,17beta-diol diheptanoate exerts its effects by binding to estrogen receptors (ERs) in target tissues. Upon binding, it activates the receptor, leading to the transcription of estrogen-responsive genes. This activation results in various physiological effects, such as the regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism .

Molecular Targets and Pathways:

    Estrogen Receptors (ERα and ERβ): The compound primarily targets these receptors, which are distributed in various tissues, including the reproductive organs, bones, and cardiovascular system.

    Genomic Pathway: Involves the direct regulation of gene expression by the activated estrogen receptor complex.

    Non-Genomic Pathway: Involves rapid signaling events mediated by membrane-bound estrogen receptors.

Comparison with Similar Compounds

Uniqueness: Estra-1,3,5(10)-triene-3,17beta-diol diheptanoate is unique due to its specific ester chain length, which affects its pharmacokinetics and duration of action. The heptanoate ester provides a longer duration of action compared to shorter-chain esters like estradiol benzoate, making it suitable for sustained-release formulations .

Properties

IUPAC Name

(3-heptanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) heptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O4/c1-4-6-8-10-12-30(33)35-24-15-17-25-23(22-24)14-16-27-26(25)20-21-32(3)28(27)18-19-29(32)36-31(34)13-11-9-7-5-2/h15,17,22,26-29H,4-14,16,18-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAHZPTYWMWNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864112
Record name Estra-1(10),2,4-triene-3,17-diyl diheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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